N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide
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Overview
Description
N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that features a combination of aromatic rings, triazole, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether intermediate with a benzylamine derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide has potential as a bioactive molecule. It can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide exerts its effects depends on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole moiety is known to interact with cytochrome P450 enzymes, which could be a part of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide: Similar structure but lacks the methoxy group on the phenyl ring.
N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide: Contains a chloro substituent instead of a methoxy group.
Uniqueness
The presence of both methoxy and triazole functionalities in N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-benzyl-3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-33-21-12-9-19(10-13-21)26-29-27(31-30-26)36-24(20-11-14-22(34-2)23(15-20)35-3)16-25(32)28-17-18-7-5-4-6-8-18/h4-15,24H,16-17H2,1-3H3,(H,28,32)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNCDJBBHOIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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